2-Isopropyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
Properties
IUPAC Name |
3-methyl-1-(4-methylpiperazin-1-yl)-2-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5/c1-14(2)19-15(3)16(13-22)20-23-17-7-5-6-8-18(17)26(20)21(19)25-11-9-24(4)10-12-25/h5-8,14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELCIUOZVMUYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1C(C)C)N4CCN(CC4)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors, suggesting a broad range of potential targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or disruption of cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include temperature, pH, presence of other molecules, and the specific cellular or tissue environment.
Biological Activity
2-Isopropyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C19H24N4
- Molecular Weight: 320.43 g/mol
- CAS Number: 442567-69-3
The compound exhibits its biological effects primarily through the inhibition of specific protein kinases involved in tumor cell proliferation and survival. It has been shown to target hypoxia-inducible factors (HIFs), which play a crucial role in cancer progression under low oxygen conditions.
Anticancer Activity
Recent studies have demonstrated that 2-Isopropyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile exhibits potent cytotoxic effects against various cancer cell lines, including:
- A549 (Human lung adenocarcinoma)
- WM115 (Human malignant melanoma)
In vitro tests revealed that the compound induces apoptosis in these cells through caspase-dependent pathways and leads to significant DNA damage.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 5.2 | Apoptosis via caspase activation |
| WM115 | 3.8 | DNA damage and apoptosis |
Hypoxia Selectivity
The compound shows selective toxicity towards hypoxic tumor cells, making it a candidate for bioreductive prodrug development. This selectivity is advantageous as it minimizes damage to normal tissues while effectively targeting tumor cells.
Study 1: Cytotoxicity Evaluation
In a study published in Molecular Cancer Therapeutics, the cytotoxic effects of the compound were evaluated using WST-1 assays on A549 and WM115 cell lines. The results indicated a dose-dependent response with significant cell death at concentrations above 5 µM. Further analysis using caspase assays confirmed the induction of apoptosis.
Study 2: DNA Damage Assessment
Another investigation utilized an in situ DNA assay kit to assess DNA damage in treated cells. The results indicated that treatment with the compound led to increased levels of DNA fragmentation compared to control groups, suggesting its potential as a therapeutic agent targeting DNA repair mechanisms in cancer cells.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 1, 2, and 3. The table below summarizes critical differences:
Key Observations:
- Substituent Effects on Solubility: The 4-methylpiperazinyl group in the target compound improves aqueous solubility compared to analogs with bulky hydrophobic groups (e.g., octyl in ). Methoxy substituents (e.g., trimethoxyphenyl in ) further enhance polarity.
- Lipophilicity: Chloro and alkyl chains (e.g., chloroethyl in , octyl in ) increase LogP, favoring membrane permeability but reducing solubility.
- Electronic Properties: Electron-donating groups (methoxy in ) enhance fluorescence, while electron-withdrawing groups (nitrile, chloro in ) modulate reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
